molecular formula C6H9FO2 B2636132 2-(3-Fluorocyclobutyl)acetic acid CAS No. 1782410-66-5

2-(3-Fluorocyclobutyl)acetic acid

Cat. No.: B2636132
CAS No.: 1782410-66-5
M. Wt: 132.134
InChI Key: SNOWFIWGEAGSLB-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclobutyl)acetic acid is an organic compound with the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol It is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclobutyl)acetic acid typically involves the fluorination of cyclobutyl derivatives followed by carboxylation. One common method includes the reaction of cyclobutyl lithium with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The resulting 3-fluorocyclobutyl lithium intermediate is then treated with carbon dioxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of 3-fluorocyclobutanone or 3-fluorocyclobutanecarboxylic acid.

    Reduction: Formation of 2-(3-fluorocyclobutyl)ethanol.

    Substitution: Formation of 3-azidocyclobutylacetic acid or 3-cyanocyclobutylacetic acid.

Scientific Research Applications

2-(3-Fluorocyclobutyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorocyclobutyl)acetic acid is unique due to the presence of a single fluorine atom on the cyclobutyl ring, which can significantly influence its reactivity and interactions with biological targets. This structural feature can lead to distinct properties and applications compared to its non-fluorinated or differently fluorinated analogs.

Properties

IUPAC Name

2-(3-fluorocyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWFIWGEAGSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782410-66-5
Record name 2-(3-fluorocyclobutyl)acetic acid
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